Structural Differentiation: Isopropylcarbamoyl vs. N-Alkyl and N-Unsubstituted Piperidine Analogs
This compound carries an isopropylcarbamoyl (urea) substituent at the piperidine N1 position, which introduces a hydrogen bond donor (NH) and a carbonyl acceptor absent in the closest commercially available analogs. Compared to 4-(piperidin-4-yl)benzoic acid (CAS 196204-01-0, MW 205.25), the target compound adds 85.11 Da of molecular weight and two additional heteroatoms, increasing polar surface area and hydrogen bonding capacity . Compared to 4-(1-isopropyl-piperidin-4-yl)-benzoic acid (CAS 354813-42-6, MW 247.33), which bears a tertiary amine, the target compound replaces the basic N-isopropyl group with a neutral urea, fundamentally altering both the pKa profile and the potential for key target interactions such as those with the complement factor B catalytic site [1].
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | MW: 290.36 Da; HBD: 2 (COOH + urea NH); HBA: 3 (C=O urea + C=O acid + OH acid) |
| Comparator Or Baseline | 4-(Piperidin-4-yl)benzoic acid: MW 205.25 Da, HBD 2, HBA 3; 4-(1-Isopropyl-piperidin-4-yl)-benzoic acid: MW 247.33 Da, HBD 1, HBA 3 |
| Quantified Difference | ΔMW: +85.11 Da vs. 4-(piperidin-4-yl)benzoic acid; ΔMW: +43.03 Da vs. 4-(1-isopropyl-piperidin-4-yl)-benzoic acid. Urea NH adds one HBD vs. tertiary amine analog. |
| Conditions | Calculated from molecular formulae; ChemDiv catalog data |
Why This Matters
The urea moiety provides a distinct hydrogen bonding pharmacophore element that is critical for complement factor B binding interactions as described in patent SAR, making generic substitution chemically invalid.
- [1] Medshine Discovery Inc. US Patent US20240109861A1. Describes SAR for piperidine N-substitution in factor B inhibitors; urea/amide substituents confer affinity benefits. View Source
